molecular formula C23H24ClN3O4 B2907073 N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide CAS No. 1251547-41-7

N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide

Cat. No. B2907073
CAS RN: 1251547-41-7
M. Wt: 441.91
InChI Key: YYSRDKIOZPHJNM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide, also known as FM-BZIP, is a small molecule that has gained significant attention in the field of scientific research. It is a potent inhibitor of the transcription factor c-Myc, which is known to play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide involves its binding to the basic region-leucine zipper (bZIP) domain of c-Myc. This binding prevents c-Myc from binding to its target genes and initiating transcription. As a result, the expression of c-Myc target genes is downregulated, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide has been shown to have several biochemical and physiological effects. In addition to its inhibitory effect on c-Myc, it has been shown to induce the expression of p21, a protein that regulates cell cycle progression. N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histones. Inhibition of HDACs has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide is its high potency and specificity for c-Myc. It has been shown to be effective in inhibiting c-Myc at nanomolar concentrations, making it a valuable tool for studying the role of c-Myc in cancer and other cellular processes. However, one of the limitations of N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the study of N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide. One area of research is the development of more potent and selective c-Myc inhibitors. Another area of research is the investigation of N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide's potential therapeutic applications in other diseases besides cancer, such as inflammatory disorders and autoimmune diseases. Additionally, further studies are needed to better understand the mechanism of action of N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide and its effects on other cellular processes besides c-Myc inhibition.

Synthesis Methods

N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide was first synthesized by a team of researchers led by Dr. Shaomeng Wang at the University of Michigan. The synthesis method involves the reaction of 4-fluorophenylboronic acid, 3-methoxybenzylamine, and 4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylic acid in the presence of a palladium catalyst. The resulting compound is then purified by column chromatography to obtain N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide in high yield and purity.

Scientific Research Applications

N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. As mentioned earlier, it is a potent inhibitor of c-Myc, which is often overexpressed in various types of cancer. Inhibition of c-Myc has been shown to induce apoptosis in cancer cells and inhibit tumor growth. N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide has been shown to be effective in inhibiting the growth of several types of cancer cells, including leukemia, lymphoma, and solid tumors.

properties

IUPAC Name

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4/c1-13-17(24)6-5-15-22(13)26-18-8-9-27(11-16(18)23(15)29)12-21(28)25-19-10-14(30-2)4-7-20(19)31-3/h4-7,10H,8-9,11-12H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSRDKIOZPHJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=C(C=CC(=C4)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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